ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE
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Overview
Description
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is a complex organic compound that features a quinoline core structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with ethyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(1E)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function[7][7].
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Shares a similar core structure but lacks the ethyl 4-aminobenzoate moiety.
Ethyl 4-aminobenzoate: Contains the benzoate group but lacks the quinoline core.
Quinoline derivatives: Various quinoline-based compounds with different substituents and functional groups.
Uniqueness
Ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate is unique due to its combination of a quinoline core with a dithiolo ring and an ethyl 4-aminobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H20N2O2S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C21H20N2O2S2/c1-4-25-20(24)13-9-11-14(12-10-13)22-19-17-15-7-5-6-8-16(15)23-21(2,3)18(17)26-27-19/h5-12,23H,4H2,1-3H3 |
InChI Key |
JAWQRWBTLBJPSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2 |
Origin of Product |
United States |
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